molecular formula C21H18ClN5OS B2653553 N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-36-0

N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2653553
CAS No.: 872994-36-0
M. Wt: 423.92
InChI Key: SYCBROIFAMICOT-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for diverse pharmacological activities, including anticancer, antiviral, and CNS modulation . The structure includes:

  • A benzamide moiety linked via an ethyl chain to position 3 of the triazole ring, which may enhance solubility and receptor binding .
  • The sulfur atom in the thioether linkage, which could influence metabolic stability and electronic properties compared to oxygen or amino analogs .

Properties

IUPAC Name

N-[2-[6-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-17-9-5-4-8-16(17)14-29-20-11-10-18-24-25-19(27(18)26-20)12-13-23-21(28)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCBROIFAMICOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the pyridazine ring: This step often involves the use of nitriles or other suitable intermediates.

    Thioether formation:

    Final coupling: The final step involves coupling the intermediate with benzamide under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Triazolo[4,3-b]Pyridazine Derivatives

Table 1: Key Structural Analogs and Their Modifications
Compound Name Substituent at Position 6 Molecular Weight Biological Activity/Notes Reference
Target Compound: N-(2-(6-((2-Chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide 2-Chlorobenzylthio ~495 (estimated) Hypothesized anticancer/antiviral activity
N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide 4-Chlorobenzylamino 436.89 Potential CNS modulation (structural similarity to GABA receptor ligands)
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-...}ethyl)benzamide 3,4-Dimethoxyphenethylamino-sulfanyl 520.61 Enhanced hydrogen bonding capacity due to methoxy groups
L838417 2,5-Difluorophenyl, tert-butyl 413.38 GABA-A receptor α2/α3 subtype selectivity (anxiolytic)
Key Observations:
  • Linkage Type: Thioether (target) vs. amino () linkages affect electronic properties; thioethers are more lipophilic but prone to oxidation .
  • Substituent Bulk : The 3,4-dimethoxyphenethyl group () introduces bulk and hydrogen-bonding capacity, which could enhance CNS penetration but reduce metabolic stability .

Pharmacological Activity Insights

  • Receptor Selectivity: TPA023 (), a triazolopyridazine derivative, demonstrates α2/α3 GABA-A subtype selectivity, indicating the core’s versatility in CNS drug design. The target’s benzamide and chlorobenzyl groups may shift activity toward non-CNS targets .

Physicochemical Properties

Table 2: Molecular Data Comparison
Compound Name Molecular Formula ChemSpider ID
Target Compound C22H19ClN6OS (estimated) Not available
N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide C22H19ClN6O 873002-41-6
N-(2-{6-[(3,4-Dimethoxyphenethylamino)sulfanyl]-...}ethyl)benzamide C26H28N6O4S 18408141

Research Findings and Implications

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via annulation of triazole rings onto azine precursors, suggesting feasible scalability for the target compound .
  • Therapeutic Potential: Structural similarities to anticancer () and anxiolytic () agents highlight the target’s versatility. Further in vitro assays are needed to validate its efficacy.

Biological Activity

N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, with the CAS number 872998-27-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN5O2S2C_{21}H_{20}ClN_{5}O_{2}S_{2}, with a molecular weight of 474.0 g/mol. The compound features a complex structure that includes a triazole ring and a pyridazine moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H20ClN5O2S2
Molecular Weight474.0 g/mol
CAS Number872998-27-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the triazole and pyridazine rings through cyclization reactions involving thioketones and hydrazines.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and pyridazine structures. For instance, derivatives with similar scaffolds have shown significant activity against various bacterial strains and fungi. The presence of chlorine substitutions has been noted to enhance antifungal activity against Candida neoformans, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL compared to standard antifungals like fluconazole .

Anticancer Activity

Compounds with triazole and pyridazine moieties have also been evaluated for anticancer properties. In vitro studies suggest that these compounds can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and death .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. For example, studies on related compounds indicate that they can effectively inhibit urease activity, which is crucial in certain pathogenic bacteria . This inhibition can lead to reduced virulence in urease-positive microorganisms.

Case Studies

  • Urease Inhibition : A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.87 µM to 8.32 µM against urease enzymes. This highlights the compound's potential as an anti-infective agent targeting urease-positive pathogens .
  • Antifungal Activity : Another study reported that chlorinated derivatives showed significant antifungal activity with MIC values lower than those of established antifungal agents . This suggests that modifications in the chemical structure can lead to enhanced biological activity.

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